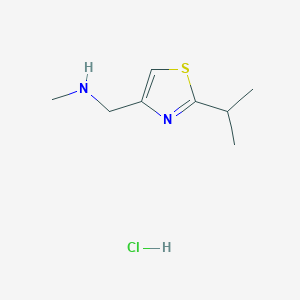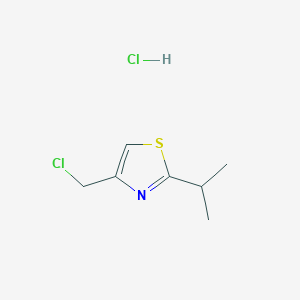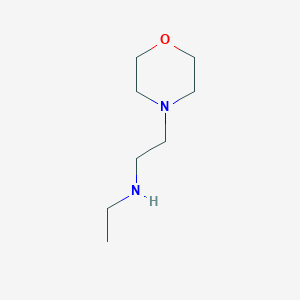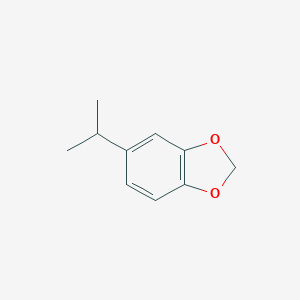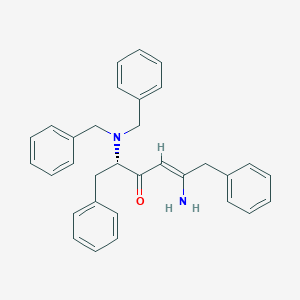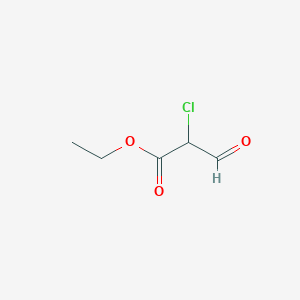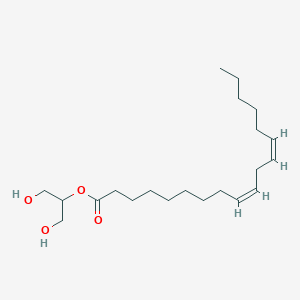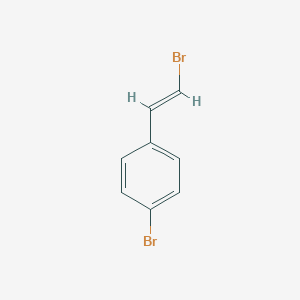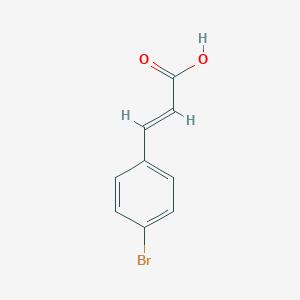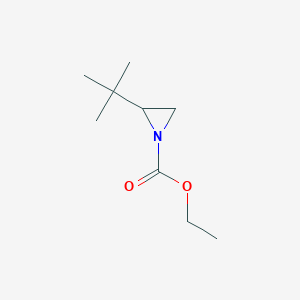
Ethyl 2-(tert-butyl)aziridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(tert-butyl)aziridine-1-carboxylate, also known as ETBAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
Ethyl 2-(tert-butyl)aziridine-1-carboxylate is known to undergo ring-opening reactions under acidic conditions, which leads to the formation of reactive intermediates. These intermediates can then react with various nucleophiles, such as amines and alcohols, to yield a range of compounds. The mechanism of action of Ethyl 2-(tert-butyl)aziridine-1-carboxylate in biological systems is not well understood and requires further investigation.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Ethyl 2-(tert-butyl)aziridine-1-carboxylate. However, studies have shown that Ethyl 2-(tert-butyl)aziridine-1-carboxylate is not toxic to human cells and does not cause significant harm to the environment. Further studies are needed to fully understand the potential effects of Ethyl 2-(tert-butyl)aziridine-1-carboxylate on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 2-(tert-butyl)aziridine-1-carboxylate in lab experiments is its ease of synthesis and availability. Ethyl 2-(tert-butyl)aziridine-1-carboxylate is also relatively stable and can be stored for extended periods without significant degradation. However, Ethyl 2-(tert-butyl)aziridine-1-carboxylate is highly reactive and can be challenging to handle in certain experimental conditions. Additionally, the limited information available on the biochemical and physiological effects of Ethyl 2-(tert-butyl)aziridine-1-carboxylate makes it difficult to assess its safety for use in certain experiments.
Orientations Futures
There are several future directions for research on Ethyl 2-(tert-butyl)aziridine-1-carboxylate. One area of interest is the development of new synthetic methods for Ethyl 2-(tert-butyl)aziridine-1-carboxylate and its derivatives. Another area of interest is the investigation of the potential applications of Ethyl 2-(tert-butyl)aziridine-1-carboxylate in drug discovery and material science. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 2-(tert-butyl)aziridine-1-carboxylate in biological systems and its potential effects on human health and the environment.
Méthodes De Synthèse
Ethyl 2-(tert-butyl)aziridine-1-carboxylate can be synthesized through the reaction of tert-butyl aziridine-1-carboxylate with ethyl bromide in the presence of a base such as sodium hydride. The reaction yields Ethyl 2-(tert-butyl)aziridine-1-carboxylate as a white solid with a melting point of 61-63°C and a boiling point of 155-157°C.
Applications De Recherche Scientifique
Ethyl 2-(tert-butyl)aziridine-1-carboxylate has been extensively studied for its potential applications in organic synthesis, drug discovery, and material science. It has been used as a building block for the synthesis of various compounds, including chiral amino alcohols, β-lactams, and γ-lactones. Ethyl 2-(tert-butyl)aziridine-1-carboxylate has also shown promising results in drug discovery, specifically in the development of anticancer and antiviral agents. Additionally, Ethyl 2-(tert-butyl)aziridine-1-carboxylate has been used as a precursor for the synthesis of novel materials, such as polymeric materials with tunable properties.
Propriétés
Numéro CAS |
111133-39-2 |
|---|---|
Nom du produit |
Ethyl 2-(tert-butyl)aziridine-1-carboxylate |
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
ethyl 2-tert-butylaziridine-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-5-12-8(11)10-6-7(10)9(2,3)4/h7H,5-6H2,1-4H3 |
Clé InChI |
JSVDSAJUWQGCBO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC1C(C)(C)C |
SMILES canonique |
CCOC(=O)N1CC1C(C)(C)C |
Synonymes |
1-Aziridinecarboxylic acid, 2-(1,1-dimethylethyl)-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



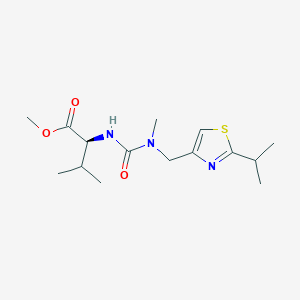
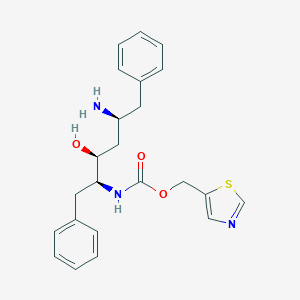
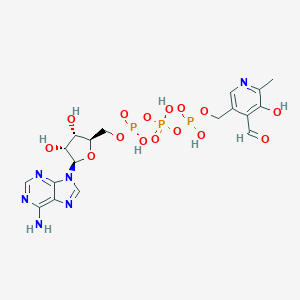
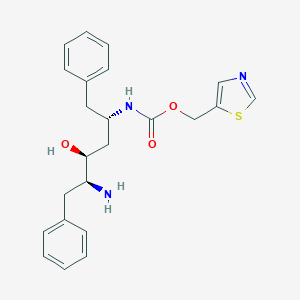
![Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate](/img/structure/B17418.png)
